Increased Lipophilicity (XLogP3) Relative to the Non‑Brominated Parent
3‑Bromo‑2,2‑difluoropropanoic acid exhibits an XLogP3 value of 1.2, compared with 0.8 for the non‑brominated 2,2‑difluoropropanoic acid [1][2]. The ΔXLogP3 of +0.4 indicates that bromine substitution at the 3‑position measurably increases lipophilicity, which can improve membrane permeability of downstream elaborated fragments when a logD increase is desired [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2,2-Difluoropropanoic acid (CAS 373-96-6): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.4 (50 % increase) |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem 2025.04.14 release [1][2] |
Why This Matters
A +0.4 log unit increase in lipophilicity is within the range that can significantly affect membrane permeability and non‑specific protein binding during lead optimisation, making the brominated analogue the preferred choice when higher logD is desired.
- [1] PubChem Compound Summary for CID 14766569, 3-Bromo-2,2-difluoropropanoic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2782825, 2,2-Difluoropropionic acid. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
